Humulone

Catalog No.
S579008
CAS No.
26472-41-3
M.F
C21H30O5
M. Wt
362.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Humulone

CAS Number

26472-41-3

Product Name

Humulone

IUPAC Name

(6R)-3,5,6-trihydroxy-2-(3-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one

Molecular Formula

C21H30O5

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C21H30O5/c1-12(2)7-8-15-18(23)17(16(22)11-14(5)6)20(25)21(26,19(15)24)10-9-13(3)4/h7,9,14,23-24,26H,8,10-11H2,1-6H3/t21-/m1/s1

InChI Key

VMSLCPKYRPDHLN-OAQYLSRUSA-N

SMILES

Array

Synonyms

3,5,6-trihydroxy-4-isovaleryl-2,6-bis(3-methyl-2-butenyl)-2,4-cyclohexadiene-1-one, alpha bitter acid, humulon, humulone

Canonical SMILES

CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O

Isomeric SMILES

CC(C)CC(=O)C1=C(C(=C([C@@](C1=O)(CC=C(C)C)O)O)CC=C(C)C)O

The exact mass of the compound Humulone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56351. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Supplementary Records. It belongs to the ontological category of tertiary alpha-hydroxy ketone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Humulone (α-lupulic acid) is a prenylated phloroglucinol derivative and the most abundant alpha-acid found in the resin glands of Humulus lupulus . In industrial and laboratory settings, it serves as a critical analytical standard, a highly selective cyclooxygenase-2 (COX-2) inhibitor[1], and the direct chemical precursor for synthesizing isomerized alpha-acids (iso-alpha-acids). With a specific pKa of approximately 5.5, humulone exhibits distinct pH-dependent solubility and thermal reactivity profiles that dictate its behavior in aqueous formulations and boiling extraction processes . Procurement of high-purity humulone is essential for researchers and formulators who require precise control over isomerization kinetics, predictable biological dosing, and the avoidance of confounding variables introduced by structurally similar hop analogs.

Generic substitution of pure humulone with crude hop extracts or beta-acids (lupulones) fundamentally compromises both chemical synthesis and biological assay reproducibility. Crude alpha-acid mixtures contain significant fractions of cohumulone, which possesses a lower pKa (~4.7) and ionizes more readily than humulone, leading to divergent, disproportionate isomerization rates and the generation of off-target bittering isomers [1]. Furthermore, substituting humulone with beta-acids like lupulone is chemically unviable for isomerization workflows; lupulones lack the tertiary alcohol group on the aromatic ring required to undergo the heat-catalyzed acyloin ring contraction [2]. Consequently, only pure humulone guarantees target-specific conversion to cis- and trans-isohumulone and eliminates the broad-spectrum, non-selective interference seen in crude botanical extracts.

Absolute Requirement for Thermal Isomerization Workflows

Humulone is uniquely capable of undergoing thermal isomerization via an acyloin-type ring contraction to form isohumulone, a reaction that beta-acids cannot perform. When subjected to boiling aqueous conditions (>90°C), humulone successfully converts to cis- and trans-isohumulone, whereas lupulone yields 0% isomerized product due to the absence of a critical tertiary hydroxyl group on its phloroglucinol core [1].

Evidence DimensionThermal isomerization yield (conversion to iso-acids)
Target Compound DataHumulone: Undergoes quantitative conversion to isohumulone at >90°C
Comparator Or BaselineLupulone (beta-acid): 0% conversion (chemically incapable)
Quantified DifferenceAbsolute qualitative and quantitative divergence in precursor viability
ConditionsBoiling aqueous solution (>90°C) for iso-alpha-acid synthesis

Buyers procuring precursors for iso-alpha-acid standards or brewing kinetic studies must select humulone, as beta-acid analogs are structurally inert for this essential transformation.

pKa-Driven Kinetic Reproducibility in Isomerization

The exact composition of alpha-acids drastically alters process kinetics due to differing acid dissociation constants. Pure humulone exhibits a pKa of 5.5, ensuring a controlled and predictable isomerization rate in standard slightly acidic media (pH 5.0–5.5). In contrast, the closely related analog cohumulone has a pKa of 4.7, causing it to be significantly more ionized under identical conditions, which alters its utilization rate and leads to the disproportionate formation of isocohumulone—a compound associated with harsh sensory profiles [1].

Evidence DimensionAcid dissociation constant (pKa) governing ionization and reaction rate
Target Compound DataHumulone: pKa ~5.5
Comparator Or BaselineCohumulone: pKa ~4.7
Quantified Difference0.8 pH unit difference, resulting in nearly 10-fold higher ionization for cohumulone at pH 5.0
ConditionsAqueous wort or buffer models at pH 5.0–5.5

Procuring pure humulone rather than mixed alpha-acids prevents erratic reaction kinetics and ensures the synthesis of chemically pure, organoleptically favorable isohumulone standards.

High-Selectivity COX-2 Inhibition for Pharmacological Assays

In pharmacological screening, pure humulone demonstrates potent and highly selective inhibition of the cyclooxygenase-2 (COX-2) enzyme without disrupting baseline COX-1 activity. In MC3T3-E1 osteoblast models, humulone inhibited COX-2 catalytic activity with an IC50 of 1.6 μM, while exerting negligible effects on COX-1 at concentrations up to 70 μM [1]. This provides a massive selectivity window compared to non-selective NSAID baselines like ibuprofen, which typically exhibit strong COX-1 interference.

Evidence DimensionCOX-2 vs COX-1 Enzymatic Inhibition (IC50)
Target Compound DataHumulone: COX-2 IC50 = 1.6 μM; COX-1 IC50 = ~70 μM
Comparator Or BaselineNon-selective NSAIDs (e.g., Ibuprofen): High COX-1 inhibition (IC50 < 10 μM)
Quantified DifferenceHumulone shows a >40-fold selectivity ratio for COX-2 over COX-1
ConditionsIn vitro MC3T3-E1 cell models and cell-free enzymatic assays

Researchers developing targeted anti-inflammatory therapeutics or selective COX-2 assays should procure humulone to avoid the confounding gastrointestinal toxicity pathways associated with COX-1 inhibition.

Superior Aqueous Solubility for Biological Formulation

The structural differences between alpha-acids and beta-acids significantly impact their physical handling and formulation compatibility. Humulone contains a tertiary alcohol group that enhances its polarity, allowing it to achieve an aqueous solubility of approximately 50 ppm at pH 5.0 at 25°C. Lupulone (a beta-acid), lacking this hydroxyl group and possessing an additional bulky prenyl side chain, is highly lipophilic and practically insoluble in slightly acidic aqueous solutions, making it exceedingly difficult to formulate without strong organic solvents [1].

Evidence DimensionAqueous solubility at mildly acidic pH
Target Compound DataHumulone: ~50 ppm at pH 5.0 (25°C)
Comparator Or BaselineLupulone: Practically insoluble (<10 ppm) under identical conditions
Quantified DifferenceHumulone offers >5x greater aqueous solubility in standard mildly acidic buffers
ConditionsAqueous solution at pH 5.0 and 25°C

For in vitro biological testing and aqueous-based product formulations, humulone is vastly superior to beta-acids, minimizing the need for high concentrations of cytotoxic solubilizing agents like DMSO.

Synthesis of Isohumulone Analytical Standards

Humulone is the mandatory starting material for producing high-purity cis- and trans-isohumulone reference standards for the brewing and food safety industries, as beta-acids cannot isomerize[1].

Thermal Isomerization Kinetic Modeling

Employed as a pure substrate in chemical engineering studies to model the thermal degradation and acyloin ring contraction of alpha-acids, free from the kinetic interference of low-pKa cohumulone[1].

Selective COX-2 Inhibitor Assay Development

Used as a lead compound or positive control in pharmaceutical research targeting inflammatory pathways, where its >40-fold selectivity for COX-2 over COX-1 prevents off-target assay noise [2].

Purity

>98% by HPLC ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

362.20932405 Da

Monoisotopic Mass

362.20932405 Da

Boiling Point

414.06°C (rough estimate)

Heavy Atom Count

26

Melting Point

65-66.5℃

UNII

KHB4767H3K

Wikipedia

Humulone

Dates

Last modified: 08-15-2023
1. Urban J, Dahlberg CJ, Carroll BJ, Kaminsky W. Absolute configuration of beer's bitter compounds. Angew Chem Int Ed Engl. 2013 Jan 28;52(5):1553-5. doi: 10.1002/anie.201208450. Epub 2012 Dec 13. PMID: 23239507; PMCID: PMC3563212.

2. De Keukeleire J, Ooms G, Heyerick A, Roldan-Ruiz I, Van Bockstaele E, De Keukeleire D. Formation and accumulation of alpha-acids, beta-acids, desmethylxanthohumol, and xanthohumol during flowering of hops (Humulus lupulus L.). J Agric Food Chem. 2003 Jul 16;51(15):4436-41. doi: 10.1021/jf034263z. PMID: 12848522.

3. Goese M, Kammhuber K, Bacher A, Zenk MH, Eisenreich W. Biosynthesis of bitter acids in hops. A (13)C-NMR and (2)H-NMR study on the building blocks of humulone. Eur J Biochem. 1999 Jul;263(2):447-54. doi: 10.1046/j.1432-1327.1999.00518.x. PMID: 10406953.

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